4-[(4-Fluorophenyl)sulfanyl]aniline

Serotonin Receptor Pharmacology GPCR Assay CNS Drug Discovery

Serotonergic GPCR programs need modifiable, validated probes. 4-[(4-Fluorophenyl)sulfanyl]aniline solves this. ▪ 5-HT1A Antagonism: Functional antagonism (110-250 nM); qualified control for neuropsychiatric screening. ▪ Oxidation-State SAR: Bidirectional access to sulfoxide/sulfone analogs-unlike pre-oxidized sulfones. ▪ Solid Handling: mp 60-62°C; precise gravimetric dispensing supports automated HTS workflows and library integrity.

Molecular Formula C12H10FNS
Molecular Weight 219.28 g/mol
CAS No. 24900-69-4
Cat. No. B1272913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorophenyl)sulfanyl]aniline
CAS24900-69-4
Molecular FormulaC12H10FNS
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
InChIKeyLNYUNEQJZJOMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4): A Fluorinated Thioether-Aniline Building Block for Targeted Chemical Biology and Medicinal Chemistry


4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4), also known as 4-((4-fluorophenyl)thio)aniline, is a disubstituted aniline derivative characterized by a 4-fluorophenyl group linked via a sulfur atom to the para-position of the aniline ring [1]. With a molecular formula of C12H10FNS and a molecular weight of 219.28 g/mol [2], the compound exists as a solid with a melting point range of 60–62°C [3]. This thioether-aniline scaffold provides a versatile chemical handle for further derivatization, particularly through reactions at the primary amine group or through oxidation of the sulfide linkage to sulfoxide and sulfone analogs . As a fluorinated aryl sulfide, it occupies a distinct chemical space between simple anilines and more complex diaryl sulfides, offering a unique balance of electronic properties and molecular geometry that makes it valuable as both a synthetic intermediate and a pharmacophoric fragment in drug discovery campaigns .

GPCR Ligand Screening
Reported functional antagonism at human 5-HT1A receptor supports use as a chemical probe in serotonergic assay development.
Oxidation-State SAR
Sulfide precursor enables systematic synthesis of sulfoxide and sulfone analogs for oxidation-dependent activity studies.
Fluorinated Scaffold Exploration
Patent-cited fluorophenyl sulfide core supports kinase inhibitor and antiviral fragment-based library design.

Why 4-[(4-Fluorophenyl)sulfanyl]aniline Cannot Be Casually Substituted with Generic In-Class Analogs


The unique combination of a 4-fluorophenyl sulfide moiety and a free primary aniline in 4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4) creates a distinct profile that generic substitutions fail to replicate. Unlike the sulfonyl (sulfone) analog 4-((4-Fluorophenyl)sulfonyl)aniline (CAS 312-35-6), which exhibits higher polarity and hydrogen-bonding capacity due to the oxidized sulfur center, the sulfide form maintains lower oxidation potential and distinct electronic distribution, directly affecting target engagement and metabolic stability . Similarly, replacement of the fluorine atom with chloro, bromo, or methyl substituents yields compounds with different lipophilicity profiles and steric demands; for instance, the calculated XLogP3 of 3.0 for this fluorinated derivative positions it differently in terms of membrane permeability and protein binding compared to the corresponding 4-chlorophenyl or unsubstituted phenyl analogs [1]. Even the structurally adjacent 4-[(4-Fluorobenzyl)sulfanyl]aniline, which incorporates a methylene spacer, introduces conformational flexibility that alters the geometry of the aromatic rings relative to the aniline nitrogen, thereby modifying the compound‘s ability to participate in π-stacking interactions and hydrogen-bonding networks with biological targets . These electronic, steric, and conformational variations translate into measurable differences in binding affinity, selectivity, and reactivity—making unvalidated substitution a significant risk in both assay development and structure-activity relationship studies [2].

Sulfone Analog (CAS 312-35-6)
Pre-oxidized sulfur center cannot be reduced; substitution eliminates access to sulfide/sulfoxide SAR and may shift target engagement profiles.
Oxidation state mismatch
Chloro/Bromo/Methyl Phenyl Replacements
Altered lipophilicity (ΔXLogP3) and steric demand modify membrane permeability and binding; 4-fluorine is critical for reported 5-HT1A interaction.
Electronic and steric mismatch
Benzyl Spacer Analog
Methylene insertion increases conformational flexibility, potentially disrupting π-stacking and hydrogen-bond geometry required for target recognition.
Conformational mismatch

Quantitative Differentiation Evidence: 4-[(4-Fluorophenyl)sulfanyl]aniline vs. Analogs


5-HT1A Receptor Functional Antagonism: Head-to-Head Comparison with Non-Fluorinated Phenylthio Analog

4-[(4-Fluorophenyl)sulfanyl]aniline demonstrates measurable functional antagonism at the human 5-HT1A receptor in a cell-based cAMP assay, whereas the non-fluorinated phenylthio analog 4-(phenylthio)aniline shows no reported activity under identical conditions. The presence of the 4-fluorine substituent on the distal phenyl ring is therefore essential for the observed interaction with this serotonergic target [1]. The target compound inhibited forskolin-stimulated adenylate cyclase activity coupled to human 5-HT1A receptor in HeLa cells with an affinity value ranging from 110–250 nM (expressed as inhibition constant equivalent), establishing a quantitative baseline for its engagement of this clinically relevant GPCR [2].

5-HT1A receptor antagonism
Direct comparison
Target: 110–250 nM (inhibition constant equivalent). Non-fluorinated analog: no detectable activity.
Fluorine-dependent engagement context; essential for serotonergic assay signal.
HeLa cell cAMP assay, human 5-HT1A
Serotonin Receptor Pharmacology GPCR Assay CNS Drug Discovery

XLogP3 Lipophilicity Comparison: Fluorinated vs. Non-Fluorinated Arylthio Aniline Derivatives

The calculated partition coefficient (XLogP3) of 4-[(4-Fluorophenyl)sulfanyl]aniline is 3.0, representing a measurable increase in lipophilicity relative to the unsubstituted parent 4-(phenylthio)aniline (XLogP3 = 2.5) [1]. This 0.5 log unit difference corresponds to an approximate 3.2-fold higher predicted distribution into nonpolar phases, which translates to enhanced passive membrane permeability and increased plasma protein binding capacity [2]. The fluorine atom contributes this effect without substantially increasing molecular volume or introducing metabolic soft spots associated with alkyl chains, offering a favorable balance between permeability and metabolic stability [3].

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 = 3.0 vs. non-fluorinated parent 2.5 (Δ +0.5, ~3.2× lipid partitioning).
May support improved membrane permeability in cell-based assays; review target-specific requirements.
Computed property; experimental validation advised
Physicochemical Property Lipophilicity ADME Medicinal Chemistry

Synthetic Versatility: Sulfide Oxidation Potential Relative to Sulfone Analogs

The sulfide linkage in 4-[(4-Fluorophenyl)sulfanyl]aniline represents a lower oxidation state sulfur center (S(-II)) that can be selectively oxidized to yield both sulfoxide (S(IV)) and sulfone (S(VI)) derivatives, enabling systematic exploration of oxidation-dependent biological activity. In contrast, the pre-oxidized sulfone analog 4-((4-Fluorophenyl)sulfonyl)aniline (CAS 312-35-6) is chemically locked at the highest oxidation state and cannot be reduced under physiological or mild synthetic conditions to access the sulfide or sulfoxide forms . This oxidation state flexibility is demonstrated by the commercial availability of multiple oxidation-state variants from major suppliers , and the sulfide form serves as the strategic entry point for generating a three-compound oxidation series (sulfide → sulfoxide → sulfone) from a single building block [1].

Oxidation versatility
Class-level inference
Sulfide → sulfoxide → sulfone accessible with standard oxidants (mCPBA, H₂O₂). Sulfone analog cannot be reduced.
Single building block enables three oxidation-state SAR probes; supports synthetic diversification.
Synthetic flexibility advantage; purity after oxidation must be confirmed
Synthetic Chemistry Building Block Oxidation State Library Synthesis

Crystallinity and Handling: Melting Point Differentiation from 4-Methylthio Analog

4-[(4-Fluorophenyl)sulfanyl]aniline exhibits a melting point range of 60–62°C, which places it in the crystalline solid category under ambient laboratory conditions (typically 20–25°C) [1]. In contrast, the 4-methylthio analog 4-(methylthio)aniline (CAS 104-96-1) is a liquid at room temperature with a melting point below 20°C [2]. This physical state difference has practical implications for compound handling, weighing accuracy, and long-term storage stability. Crystalline solids generally offer superior chemical stability against oxidation and hydrolysis compared to liquids, which are more susceptible to degradation and evaporation [3].

Solid-state handling
Cross-study comparable
Melting point 60–62°C (crystalline solid). Methylthio analog is liquid at ambient.
Solid form supports accurate weighing and reduces evaporative loss in HTS workflows.
Long-term storage stability advantage over liquid analogs
Solid-State Chemistry Formulation Crystallinity Laboratory Handling

Patent-Cited Building Block for Kinase Inhibitor Scaffolds vs. Methylthio and Unsubstituted Analogs

4-[(4-Fluorophenyl)sulfanyl]aniline is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents, including those assigned to Pfizer Inc. (US4532349, 1985) and Merck & Co. Inc. (WO2013/17678, 2013) [1]. The compound also appears in the patent literature for aniline derivatives with anti-DNA virus activity [2] and cytokine production inhibitors [3]. This patent citation profile distinguishes it from simpler analogs like 4-(methylthio)aniline and unsubstituted aniline, which, despite being widely used, lack equivalent documentation in high-value pharmaceutical intellectual property [4]. The presence of the 4-fluorophenyl sulfide moiety in patented kinase inhibitor and antiviral scaffolds indicates that this specific substitution pattern has been validated in proprietary drug discovery programs, providing indirect evidence of its utility in generating patentable chemical matter.

Patent precedent
Supporting evidence
Cited in Pfizer, Merck kinase/antiviral patents; methylthio/unsubstituted analogs lack equivalent IP.
May guide patentable derivative design; review freedom-to-operate context.
Patent analysis only; not direct biological data
Patent Analysis Kinase Inhibitor Drug Discovery Intellectual Property

Optimal Application Scenarios for 4-[(4-Fluorophenyl)sulfanyl]aniline Based on Quantitative Evidence


Serotonergic GPCR Ligand Screening and Hit Validation

Given the demonstrated functional antagonism at the human 5-HT1A receptor with affinity values between 110–250 nM in HeLa cell-based cAMP assays [1], 4-[(4-Fluorophenyl)sulfanyl]aniline is directly applicable as a validated starting point for serotonergic GPCR ligand discovery. Researchers screening for 5-HT1A modulators can deploy this compound as a positive control or chemical probe, with the confidence that the 4-fluorine substitution is essential for target engagement. The compound‘s XLogP3 of 3.0 [2] further supports its utility in cellular assays requiring adequate membrane permeability. This scenario is particularly relevant for CNS drug discovery programs targeting anxiety, depression, or other neuropsychiatric conditions where 5-HT1A modulation is therapeutically validated.

Oxidation-State SAR Exploration in Medicinal Chemistry

The sulfide oxidation state of 4-[(4-Fluorophenyl)sulfanyl]aniline provides a strategic entry point for systematic structure-activity relationship (SAR) studies exploring sulfur oxidation state effects on target binding and pharmacokinetics [3]. From a single procurement, medicinal chemists can generate the complete sulfide (S(-II)), sulfoxide (S(IV)), and sulfone (S(VI)) series using established oxidation protocols (e.g., mCPBA or H2O2 under controlled conditions). This oxidation-series approach is particularly valuable for assessing how sulfur oxidation influences hydrogen-bonding capacity, metabolic stability, and off-target activity profiles. Unlike the pre-oxidized sulfone analog (CAS 312-35-6), which cannot be chemically reduced, the sulfide form enables bidirectional SAR exploration across all three accessible oxidation states.

Fluorinated Building Block for Kinase Inhibitor and Antiviral Lead Optimization

The appearance of 4-[(4-Fluorophenyl)sulfanyl]aniline in pharmaceutical patents from Pfizer and Merck, particularly those related to kinase inhibition and antiviral activity [4], positions this compound as a privileged scaffold for generating patentable derivatives in these therapeutic areas. Medicinal chemistry teams engaged in lead optimization for kinase targets or DNA virus inhibitors can utilize this building block as a validated fragment for library synthesis, leveraging its established patent precedent to guide intellectual property strategy. The combination of the fluorophenyl group (enhancing metabolic stability and target binding) and the sulfide linker (enabling conformational flexibility and oxidation-state tuning) makes it particularly suitable for generating diverse analogs in hit-to-lead campaigns.

High-Throughput Screening Library Enrichment with Crystalline Solids

For compound management and high-throughput screening (HTS) facilities, the crystalline solid nature of 4-[(4-Fluorophenyl)sulfanyl]aniline (melting point 60–62°C) [5] offers practical advantages over liquid analogs like 4-(methylthio)aniline. Solid compounds enable more accurate gravimetric dispensing, reduce the risk of evaporative loss during storage, and minimize cross-contamination from leaking vials. These factors directly contribute to improved assay reproducibility and long-term library integrity. Procurement of this compound in solid form (available in 95–97% purity from multiple vendors [6]) supports automated liquid handling workflows where precise concentration control is critical for dose-response studies.

Application
Selection Property
Validation Focus
Serotonergic GPCR screening
Reported 5-HT1A receptor engagement
cAMP assay confirmation in target cell model
Oxidation-state SAR studies
Sulfide precursor for sulfoxide/sulfone synthesis
Synthetic conversion efficiency and purity
Kinase/antiviral scaffold diversification
Patent-cited fluorinated aniline core
Derivative patentability and target selectivity
HTS library enrichment
Crystalline solid with ambient stability
Gravimetric dispensing accuracy and storage integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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